2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile, also known by its CAS number 120512-38-1, is a chemical compound classified as a nitrile. It contains a cyano group and is structurally related to various pharmaceutical compounds, particularly in the context of aromatase inhibitors. The compound's molecular formula is C14H16N2, with a molecular weight of 212.3 g/mol. This compound has been identified as an impurity in certain pharmaceutical preparations, specifically those related to anastrozole, a medication used in breast cancer treatment .
The synthesis of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile can be achieved through several methods:
The synthetic routes often require careful control of temperature and pressure to ensure the desired reaction pathways are favored. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically used to monitor the progress and purity of the synthesis.
The molecular structure of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile can be represented by its SMILES notation: Cc1cc(cc(c1)C(C)(C)C#N)C(C)(C)C#N
. The compound features a central carbon atom bonded to two nitrile groups and a phenyl ring substituted with a cyanoethyl group .
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile can undergo various chemical reactions:
These reactions often require specific reagents and conditions, such as catalysts or particular solvents, to achieve optimal yields. The mechanisms involved can vary significantly depending on the reactants used.
The mechanism of action for 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile primarily involves its interaction with biological targets:
This dual mechanism suggests potential applications in therapeutic contexts, particularly in oncology.
Relevant data regarding melting points or specific heat capacities were not available in the reviewed literature.
The primary scientific uses of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile include:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1